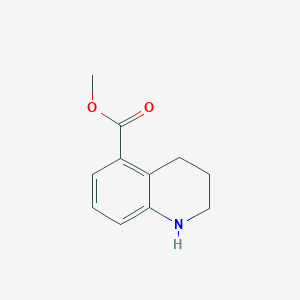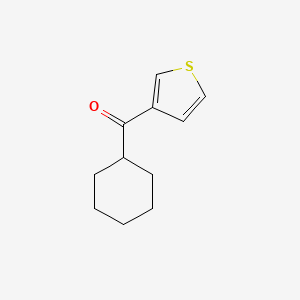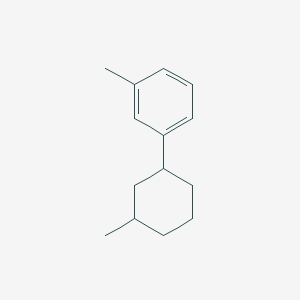
1-Methyl-3-(3-methylcyclohexyl)benzene
説明
1-Methyl-3-(3-methylcyclohexyl)benzene is a chemical compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . This compound is used in the production and use of (methylcyclohexyl)toluene isomer mixture plasticizers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methyl group and a 3-methylcyclohexyl group attached to it . The average mass of the molecule is 188.309 Da and the monoisotopic mass is 188.156494 Da .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., were not found in the web search results.科学的研究の応用
Combustion Chemistry
The combustion of cyclohexane derivatives, like methylcyclohexane, serves as a foundation for understanding the combustion chemistry of larger cycloalkanes and practical fuels. A study by Wang et al. (2014) utilized synchrotron vacuum ultraviolet photoionization mass spectrometry to investigate the pyrolysis and combustion of methylcyclohexane. This research identified various intermediates, including radicals and cyclic intermediates, which are crucial for elucidating the formation channels of benzene and toluene during combustion. The study developed a kinetic model that provides insights into the consumption of methylcyclohexane and the formation of benzene and toluene under different conditions, thereby contributing to the optimization of fuel combustion processes (Wang et al., 2014).
Extraction Processes
The separation of benzene from cyclohexane presents significant challenges in the petrochemical industry due to their close boiling points. Salleh et al. (2019) investigated the use of binary mixtures of ionic liquids for the extractive separation of benzene and cyclohexane, optimizing solvent mixtures to enhance extraction performance. This study revealed that certain binary solvent mixtures, such as {C2mimTf2N + C2mimSCN}, significantly outperform traditional solvents like sulfolane in terms of extraction efficiency, demonstrating a novel approach to solvent-based extraction processes in the petrochemical industry (Salleh et al., 2019).
Chemical Reactions
The chemical reactivity of cyclohexane derivatives also extends to catalysis and polymerization reactions. For example, gold-catalyzed tandem C-H and C-C bond activation studies by Jiang et al. (2010) showcased how (cyclopropylidenecyclohexyl)benzene derivatives could undergo intramolecular rearrangements to form biaryl derivatives. This reaction mechanism, investigated through deuterium labeling and DFT calculations, highlights the potential of cyclohexane derivatives in synthetic chemistry for creating complex organic compounds with high yields (Jiang et al., 2010).
Safety and Hazards
The safety information available indicates that 1-Methyl-3-(3-methylcyclohexyl)benzene may be a hazardous substance. The compound is labeled with the GHS07 pictogram and the signal word “Warning” according to the information provided by MilliporeSigma . For more detailed safety information and precautions, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
生化学分析
Biochemical Properties
1-Methyl-3-(3-methylcyclohexyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may further participate in biochemical pathways . Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. The compound can also influence gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, this compound can bind to receptor proteins, modulating their activity and influencing downstream signaling pathways. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These dosage-dependent effects are crucial for understanding the safety and efficacy of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through the presence of targeting signals or post-translational modifications . These localization patterns are important for understanding the precise mechanisms by which this compound exerts its effects on cellular function and metabolism.
特性
IUPAC Name |
1-methyl-3-(3-methylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNBFRPHPRPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579741 | |
| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154427-43-7 | |
| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



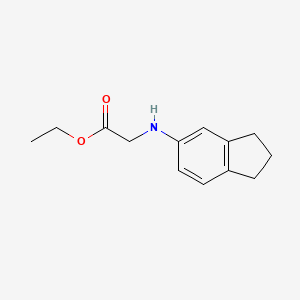

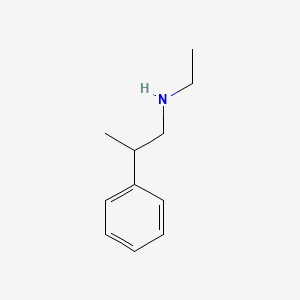
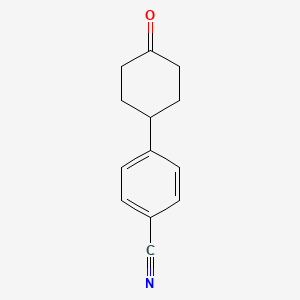
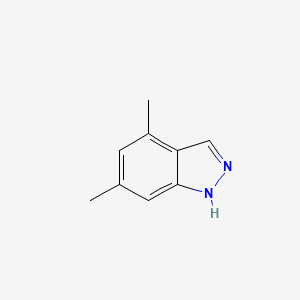
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)
